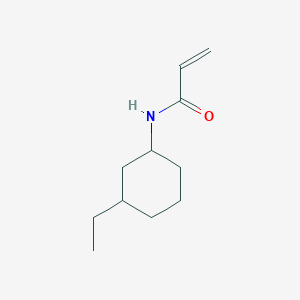

N-(3-ethylcyclohexyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(3-ethylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDCQHMHKNLNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylcyclohexyl)prop-2-enamide typically involves the reaction of 3-ethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethylcyclohexylamine+acryloyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-ethylcyclohexyl)prop-2-enamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between N-(3-ethylcyclohexyl)prop-2-enamide and its analogs:

Key Observations:

- Substituent Type: The cyclohexyl group in the target compound contrasts with aryl or phenethyl groups in analogs.

- Positional Effects: In cinnamanilides (), meta-substitution on the anilide ring correlates with antimicrobial activity, while ortho-substitution favors anti-inflammatory effects. The 3-ethylcyclohexyl group’s meta orientation may align with antimicrobial trends, though its non-aromatic nature could limit π-π interactions critical for target binding .

Antimicrobial Activity:

- Cinnamanilides : Compound 10 () exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Electron-withdrawing groups (e.g., -CF₃, -F) enhance activity by stabilizing the amide bond and improving target affinity .

- Target Compound: The absence of electronegative substituents and the cyclohexyl group may reduce antimicrobial efficacy unless the bulky alkyl chain enables novel binding modes.

Anti-Inflammatory Activity:

- Plant-Derived Acrylamides: Moupinamide and Lycium derivatives () with hydroxyl/methoxy groups showed IC50 values <17 μM in NO inhibition assays. Polar substituents likely facilitate hydrogen bonding with inflammatory targets like NF-κB .

- Target Compound : The lack of hydroxyl groups and the lipophilic cyclohexyl group may diminish anti-inflammatory activity unless the compound interacts via hydrophobic pockets.

Physicochemical and ADMET Properties

- Lipophilicity: Experimental logD values for cinnamanilides ranged from 2.5–4.0, correlating with antimicrobial potency .

- Metabolic Stability : Aryl-substituted analogs with electron-withdrawing groups resist oxidative metabolism, whereas the cyclohexyl group may undergo cytochrome P450-mediated oxidation, shortening half-life .

Structural Similarity and PCA/Tanimoto Analysis

- highlights that structural dissimilarity (Tanimoto index <0.85) between nitro-substituted isomers (e.g., compounds 17 and 18) led to divergent activities. The cyclohexyl group’s dissimilarity to aryl analogs suggests unique activity profiles, necessitating empirical validation .

Biological Activity

N-(3-ethylcyclohexyl)prop-2-enamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a cyclohexyl ring with an ethyl substituent and a prop-2-enamide functional group. The molecular formula is , and its structure can influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biochemical pathways, influencing physiological responses such as inflammation and cell proliferation.

Potential Targets

- Enzymes : It may interact with enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.

- Receptors : The compound could bind to receptors that mediate cellular responses, potentially affecting vascular and cardiac functions.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

- Antineoplastic Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent. Its structural similarity to known alkylating agents raises interest in its efficacy against certain neoplasms.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies indicate potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the activity of various prop-2-enamide derivatives, including this compound, against cancer cell lines. The results demonstrated significant cytotoxicity in vitro, suggesting that this compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. Utilizing murine models, researchers found that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential mechanism for its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-methylcyclohexyl)prop-2-enamide | Methyl group instead of ethyl | Moderate cytotoxicity |

| N-(3-ethylcyclohexyl)but-2-enamide | Longer carbon chain | Limited anti-inflammatory effects |

| N-(3-ethylcyclohexyl)prop-2-ynamide | Alkyne functional group | Enhanced reactivity but lower stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.